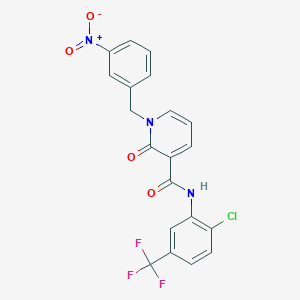

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Descripción

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a dihydropyridine core substituted with a 2-chloro-5-(trifluoromethyl)phenyl group at the N-position and a 3-nitrobenzyl moiety at the 1-position.

Propiedades

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClF3N3O4/c21-16-7-6-13(20(22,23)24)10-17(16)25-18(28)15-5-2-8-26(19(15)29)11-12-3-1-4-14(9-12)27(30)31/h1-10H,11H2,(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFLGBJJIIKBLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClF3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the dihydropyridine core: This can be achieved through a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

Introduction of the nitrobenzyl group: This step may involve a nucleophilic substitution reaction where a nitrobenzyl halide reacts with the dihydropyridine intermediate.

Attachment of the chloro-substituted phenyl ring: This can be accomplished through a coupling reaction, such as a Suzuki or Heck coupling, using appropriate catalysts and conditions.

Final modifications: Any additional functional group modifications or purifications are carried out to obtain the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

Reduction: The carbonyl group in the dihydropyridine core can be reduced to a hydroxyl group.

Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroaniline derivatives.

Reduction: Formation of hydroxylated dihydropyridine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

Materials Science: Utilized in the design of novel materials with unique electronic or optical properties.

Chemical Research: Employed as a reagent or intermediate in the synthesis of more complex molecules.

Mecanismo De Acción

The mechanism of action of N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of the target molecules. This can result in inhibition or activation of biochemical pathways, depending on the nature of the interaction.

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles and substituents:

Key Observations :

- Core Heterocycles : The dihydropyridine core (target compound) offers partial aromaticity and flexibility, whereas the furopyridine () and pyrazole () cores provide full aromaticity and rigidity. This impacts conformational adaptability during target binding.

- In contrast, the sulfanyl group in the pyrazole analog () may participate in hydrogen bonding or redox reactions.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl and nitro groups in the target compound increase logP compared to the pyrazole analog’s sulfanyl group.

- Solubility : The furopyridine analog () includes a carboxamide group, likely enhancing aqueous solubility relative to the target compound’s nitrobenzyl substituent.

Actividad Biológica

N-(2-chloro-5-(trifluoromethyl)phenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS No. 506446-17-9) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, structure, and various biological activities, including its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 492.86 g/mol. The structure features a dihydropyridine core, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Studies have indicated that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. For instance, research has shown that modified dihydropyridines can inhibit bacterial growth effectively, suggesting that this compound may possess similar properties.

Anticancer Activity

Research on related compounds has demonstrated anticancer activity against various cancer cell lines. For example, dihydropyridine derivatives have shown efficacy against MCF-7 and MDA-MB-231 breast cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest, which may also be applicable to the compound .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | 12.5 | Apoptosis induction |

| MDA-MB-231 | 15.0 | Cell cycle arrest |

Anti-inflammatory Activity

Dihydropyridine derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and mPGES-1. The compound may also modulate NF-kB signaling pathways, leading to reduced inflammation.

Case Studies

A notable study investigated the structure-activity relationship (SAR) of various dihydropyridine derivatives, highlighting the importance of substituents on the phenyl ring for enhancing biological activity. The presence of trifluoromethyl groups was linked to increased potency against specific targets.

Example Case Study:

In a comparative analysis, a series of dihydropyridine compounds were synthesized and tested for their mPGES-1 inhibitory activity. The results indicated that modifications at the 5-position significantly influenced potency, with some derivatives achieving IC50 values in the low nanomolar range.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.